molecular formula C18H34ClN2O8PS B1669178 Clindamycin phosphate CAS No. 24729-96-2

Clindamycin phosphate

Cat. No.: B1669178
CAS No.: 24729-96-2
M. Wt: 505.0 g/mol
InChI Key: UFUVLHLTWXBHGZ-KUWMELJBSA-N
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Description

Clindamycin phosphate is a water-soluble ester of the semi-synthetic antibiotic produced by a 7(S) - chloro-substitution of the 7®-hydroxyl group of the parent antibiotic lincomycin . It is an antibiotic that fights bacteria in the body and is used to treat serious infections caused by bacteria .


Synthesis Analysis

This compound can be synthesized by adding this compound in distilled water until it becomes transparent. Then, choline (48-50% in water) is gradually added. Under airtight conditions, the solution of the reactants is stirred at 25℃ for 24 hours, and then concentrated .


Molecular Structure Analysis

This compound has been reported to form several solid-state forms. The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

This compound has been reported to form several solid-state forms. The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .


Physical and Chemical Properties Analysis

This compound is a water-soluble ester of the semi-synthetic antibiotic produced by a 7(S) - chloro-substitution of the 7®-hydroxyl group of the parent antibiotic lincomycin . The investigated this compound samples exhibit certain differences in surface free energy values as well as in surface morphology and thermal behavior .

Scientific Research Applications

Enhanced Transdermal Delivery

A study by Abdellatif and Tawfeek (2016) demonstrated the potential of transfersomal nanoparticles in improving the transdermal delivery of clindamycin phosphate. These vesicles exhibited enhanced skin penetration and were formulated into a gel, showing significant potential for dermal drug delivery applications (Abdellatif & Tawfeek, 2016).

Antibacterial Susceptibility Enhancement

Egle et al. (2022) explored the use of injectable platelet-rich fibrin as a carrier for this compound, which increased the antibacterial susceptibility of the antibiotic against Gram-positive bacteria. This combination showed a significant decrease in minimal bactericidal concentration values, indicating an innovative approach to enhance drug delivery and efficacy (Egle et al., 2022).

Vaginal Drug Delivery System

Dobaria and Mashru (2010) developed a bioadhesive film formulation of this compound for vaginal delivery aimed at treating bacterial vaginosis. This novel bioadhesive system showed promising results in terms of prolonged mucosal retention and non-cytotoxicity, indicating its potential for effective localized treatment (Dobaria & Mashru, 2010).

Impact on Human Intestinal Microbiota

Jernberg et al. (2013) conducted a study to assess the long-term impacts of this compound administration on the human intestinal microbiota. The study revealed significant disturbances in the bacterial community that persisted over the two-year sampling period, highlighting the need for cautious use of antibiotics due to their lasting impact on human microbiota (Jernberg et al., 2013).

Mucoadhesive Films for Periodontal Therapy

Kilicarslan et al. (2018) investigated this compound-loaded adhesive polyelectrolyte complex films with alginate and chitosan for local periodontal therapy. These films demonstrated delayed drug release, high swelling ability, and adhesiveness, making them suitable for targeted periodontal applications (Kilicarslan et al., 2018).

Mechanism of Action

Target of Action

Clindamycin phosphate primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the formation of peptide bonds and the elongation of the peptide chain .

Mode of Action

This compound interacts with its target by binding to the 50S ribosomal subunit . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, which is essential for the formation of peptide bonds and the elongation of the peptide chain . As a result, this compound inhibits the early chain elongation process, effectively halting the synthesis of new proteins within the bacterial cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, this compound disrupts the normal function of this pathway, leading to a decrease in the production of new proteins . This disruption can have downstream effects on various cellular processes that rely on these proteins, ultimately inhibiting bacterial growth and proliferation .

Pharmacokinetics

This compound exhibits rapid and extensive absorption from the gastrointestinal (GI) tract, with a bioavailability of approximately 87% . It is primarily metabolized in the liver and excreted via the bile duct and kidneys . The elimination half-life of this compound varies depending on the patient’s age and health status, ranging from approximately 2.5 hours in children to 4 hours in elderly patients .

Result of Action

The action of this compound leads to a disruption in bacterial protein synthesis, which in turn results in a decrease in the production of new proteins within the bacterial cell . This disruption can lead to changes in the cell wall surface, decreasing the adherence of bacteria to host cells and increasing the intracellular killing of organisms . As a result, this compound effectively inhibits bacterial growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain solvents can lead to the formation of different solid-state forms of this compound, which can have different moisture stabilities . Additionally, the temperature and relative humidity can affect the thermal stability of this compound and its transformation between different forms .

Safety and Hazards

When handling Clindamycin phosphate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Clindamycin phosphate involves the reaction of Clindamycin base with phosphoric acid.", "Starting Materials": [ "Clindamycin base", "Phosphoric acid" ], "Reaction": [ "Clindamycin base is dissolved in a suitable solvent such as water or ethanol.", "Phosphoric acid is added to the solution and the mixture is stirred at room temperature for several hours.", "The resulting mixture is then filtered to remove any insoluble impurities.", "The filtrate is then treated with a suitable base such as sodium hydroxide or potassium hydroxide to form Clindamycin phosphate.", "The Clindamycin phosphate is then isolated by filtration, washed with water and dried under vacuum.", "The final product is a white to off-white crystalline powder." ] }

CAS No.

24729-96-2

Molecular Formula

C18H34ClN2O8PS

Molecular Weight

505.0 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9?,10-,11+,12?,13-,14+,15-,16-,18-/m1/s1

InChI Key

UFUVLHLTWXBHGZ-KUWMELJBSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)NC([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)C(C)Cl

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl

Appearance

White to off-white solid powder.

24729-96-2

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cleocin phosphate
clindamycin phosphate
clindamycin-2-phosphate
Clindesse
Clindets

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Clindamycin Phosphate?

A1: this compound is a prodrug that is hydrolyzed to its active form, Clindamycin, in the body. Clindamycin acts as a bacteriostatic antibiotic by binding to the 50S ribosomal subunit of susceptible bacteria. [, , , , ] This binding interferes with the process of peptide chain formation during protein synthesis, ultimately inhibiting bacterial growth. [, , , , ]

Q2: What are the downstream effects of this compound's interaction with its target?

A2: By inhibiting bacterial protein synthesis, this compound effectively halts bacterial growth and proliferation. [, , , , ] This bacteriostatic effect allows the body's immune system to clear the infection.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H34ClN2O8PS. Its molecular weight is 499.96 g/mol. [, , , ]

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, several studies mention using high-performance liquid chromatography (HPLC) coupled with various detectors like UV [, , , , , , ] and mass spectrometry (MS) [, ] for identification and quantification of this compound and its related substances.

Q5: Does the type of container affect the stability of this compound solutions?

A6: Yes, one study found that while this compound remained stable for 30 days in AutoDose Infusion System bags at 4°C and 7 days at 23°C, the stability in plastic bags with Tobramycin Sulfate was limited to 14 days. [, ] This suggests the container material may play a role in long-term stability.

Q6: What strategies are employed to improve the stability of this compound formulations?

A6: Various approaches are used to enhance the stability and effectiveness of this compound formulations. These include:

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can improve its stability, enhance drug delivery to the target site, and potentially reduce side effects. []
  • Addition of Antioxidants: The inclusion of antioxidants like sodium hydrogensulfite in freeze-dried powder formulations can help prevent degradation and improve stability. []
  • Use of Specific Solvents: Propylene glycol and ethanol solutions have been shown to suppress the hydrolysis of this compound, improving the stability of injectable formulations. []

Q7: How is this compound absorbed and distributed in the body?

A8: this compound is well absorbed after oral and parenteral administration, but poorly absorbed after topical or intravaginal application. [, , , ] It is widely distributed throughout the body, including bone, bile, and tissues. [, , , ]

Q8: How is this compound metabolized and excreted?

A9: this compound is primarily metabolized in the liver to both active and inactive metabolites. It is mainly excreted in bile and feces, with a small amount excreted in urine. [, , , ]

Q9: What is the efficacy of this compound in treating acne vulgaris?

A10: Several studies demonstrate the efficacy of topical this compound, often in combination with Benzoyl Peroxide, for treating acne vulgaris. [, , , , , ] Significant reductions in inflammatory and non-inflammatory lesions were observed compared to placebo.

Q10: Are there studies on the efficacy of this compound in treating other conditions?

A11: Yes, research shows that this compound is effective in treating bacterial pneumonia in children, especially those allergic to beta-lactams. [] It is also used to treat acute pelvic inflammatory disease, with intravenous or sequential treatment proving effective. []

Q11: What are the known mechanisms of resistance to Clindamycin?

A12: Resistance to Clindamycin primarily arises from modifications of the bacterial ribosomal target site, enzymatic inactivation of the drug, or active efflux of the drug from the bacterial cell. This resistance can be linked to the overuse of antibiotics, leading to the selection and spread of resistant bacterial strains. [, , ]

Q12: What are the known toxicological effects of this compound?

A13: While generally well-tolerated, this compound can cause side effects like gastrointestinal disturbances, skin rash, and allergic reactions. [, , , , ] More serious, but rare, side effects include Clostridium difficile-associated diarrhea. [, ]

Q13: What drug delivery strategies are being explored for this compound?

A14: Liposomal formulations of this compound are being investigated for their potential to enhance drug delivery to specific target sites, such as within the skin for acne treatment or to infection sites. [, ] This targeted delivery approach aims to improve drug efficacy and potentially reduce systemic side effects.

Q14: What analytical methods are used to determine the concentration of this compound in various formulations?

A15: High-performance liquid chromatography (HPLC) is widely used to determine this compound concentration. [, , , , , , , ] This technique, often coupled with UV or MS detection, provides the sensitivity and selectivity needed to quantify this compound in the presence of other components.

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